molecular formula C20H12Cl2FN3OS B7733695 MFCD02349711

MFCD02349711

Cat. No.: B7733695
M. Wt: 432.3 g/mol
InChI Key: WHZJCCCQSWCMCS-RIYZIHGNSA-N
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Description

The compound identified as “MFCD02349711” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02349711” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability. Common techniques include batch processing and the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

“MFCD02349711” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD02349711” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD02349711” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Properties

IUPAC Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2FN3OS/c21-15-4-3-13(18(22)9-15)8-14(10-24)19(27)26-20-25-11-17(28-20)7-12-1-5-16(23)6-2-12/h1-6,8-9,11H,7H2,(H,25,26,27)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZJCCCQSWCMCS-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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